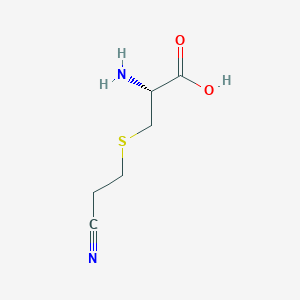

S-(2-Cyanoethyl)cysteine

Overview

Description

The chemical modification and analysis of cysteine and its derivatives, including “S-(2-Cyanoethyl)cysteine,” are crucial for understanding their roles in biological chemistry and pharmaceutical synthesis. These modifications can impact protein function, signal transduction, and the formation of odorant sulfur compounds in food flavors.

Synthesis Analysis

One approach to modifying cysteine involves the quantitative conversion of cysteine and cystine residues in proteins to residues of S-cyanocysteine using specific reagents, such as 2-nitro-5-thiocyanobenzoic acid. This process allows for specific cleavage at the amino peptide bonds of the S-cyanocysteine residue, leading to the formation of distinct peptides without significant side reactions (Jacobson et al., 1973).

Molecular Structure Analysis

Research on molecules like L-cysteine S-sulfate and its derivatives has shed light on their intrinsic molecular properties. For example, studies have characterized the electron affinity, hydrogen bond networks, and reactive sites of these molecules, providing foundational knowledge for understanding the transformation and structure-reactivity correlation in biological settings (Wang et al., 2023).

Chemical Reactions and Properties

The formation of cysteine conjugates through the addition of cysteine to unsaturated carbonyl compounds has been explored to understand the chemistry behind the formation of odorant sulfur compounds in food flavors. These studies provide insights into the reactions and potential applications of cysteine derivatives in flavor chemistry (Starkenmann, 2003).

Physical Properties Analysis

Investigations into the properties of gaseous deprotonated L-cysteine S-sulfate anion [cysS-SO3]− have revealed its stability through intramolecular hydrogen bonds, highlighting the importance of physical properties in understanding the behavior of cysteine derivatives in various environments (Wang et al., 2023).

Chemical Properties Analysis

The chemical ligation of S-acylated cysteine peptides to form native peptides has been demonstrated, indicating the potential for using cysteine derivatives in peptide synthesis and bioconjugation strategies. This work underscores the versatility and reactivity of cysteine residues in chemical transformations (Katritzky et al., 2011).

Scientific Research Applications

Role in Metabolism Regulation : S-(2-Succinyl)cysteine (SSC) is identified as a novel chemical modification in tissue proteins, suggesting a role in metabolism regulation by the Krebs cycle intermediate fumarate (Alderson et al., 2006).

Tools for Hydrogen Sulfide Research : Cysteine-activated hydrogen sulfide donors offer valuable tools for controlling H2S generation rates in research, with applications in studying various biological processes (Zhao et al., 2011).

Importance in Protein Function and Cellular Processes : The unique chemistry of cysteine, including its thiol and thiolate groups, is crucial for protein function and various cellular processes (Poole, 2015).

Application in Respiratory Medicine : S-carboxymethyl-L-cysteine has a specific application in respiratory medicine, although its efficacy varies due to interactions with intermediary metabolism and genetic factors (Mitchell & Steventon, 2012).

Bioimaging Applications : Cysteine-modified rare-earth up-converting nanoparticles have been developed for bioimaging, offering improved water-solubility, biocompatibility, and low cytotoxicity (Wei et al., 2014).

Protein Modification for Analytical Methods : A method to convert cysteine and cystine residues in proteins to S-cyanocysteine residues has been developed, enhancing yield and reducing side reactions in alkaline conditions (Jacobson et al., 1973).

Redox Signaling Studies : Differential alkylation-based proteomics methods have been proposed for studying S-nitrosylation and S-sulfenylation in cysteine, shedding light on intracellular redox signaling (Wojdyla & Rogowska-Wrzesińska, 2015).

Analysis in Biological Samples : The development of ultrasensitive methods for determining cysteine, such as using nafion-functionalized CdS-MV quantum dots, aids in analyzing cysteine in biological samples (Long et al., 2011).

Bioluminescence Imaging : A bioluminescence probe (CBP) has been developed to visualize exogenous and endogenous cysteine in vivo, aiding in understanding its complex role in biological functions (Hu et al., 2020).

Clinical Diagnosis Applications : A biofuel cell-based self-powered sensing platform for L-cysteine detection presents a promising, cost-effective method for clinical diagnosis, with a low detection limit of 10 nM (Hou et al., 2015).

Future Directions

The future directions of “S-(2-Cyanoethyl)cysteine” research could involve further investigation into its synthesis, particularly in relation to acrylonitrile metabolism . Additionally, more research could be conducted to better understand its physical and chemical properties, as well as its safety and hazards.

properties

IUPAC Name |

(2R)-2-amino-3-(2-cyanoethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S/c7-2-1-3-11-4-5(8)6(9)10/h5H,1,3-4,8H2,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFKTVSJRSBYCY-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCC(C(=O)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CSC[C@@H](C(=O)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20960192 | |

| Record name | S-(2-Cyanoethyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-(2-Cyanoethyl)cysteine | |

CAS RN |

3958-13-2 | |

| Record name | S-(2-Cyanoethyl)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003958132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2-Cyanoethyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

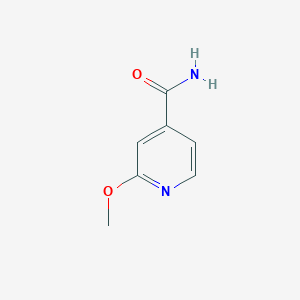

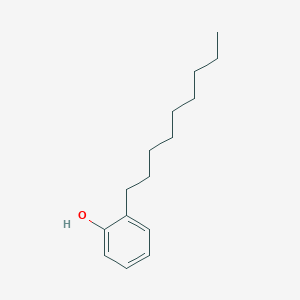

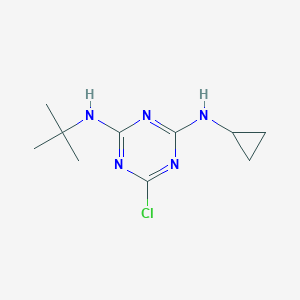

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

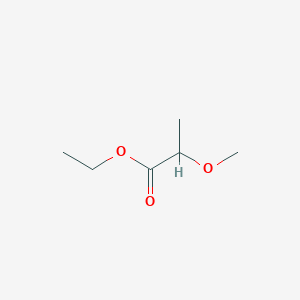

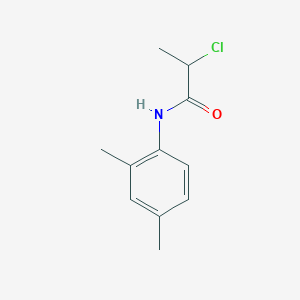

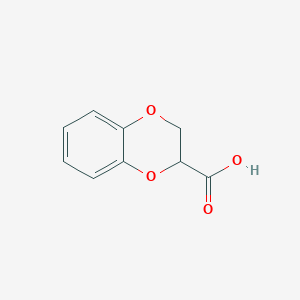

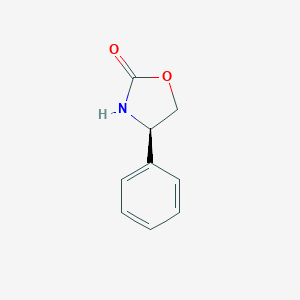

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Acetyloxy)methyl]-6-[(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undec-7-yl)oxy]tetrahydro-2h-pyran-3,4,5-triyl triacetate(non-preferred name)](/img/structure/B21193.png)

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B21212.png)